Benzamide, 3-fluoro-N-butyl-
Description
Historical Context and Precedent in Fluoro- and Butyl-Benzamide Derivatives
The scientific journey into the world of substituted benzamides is rich and varied. Historically, research has extensively covered various derivatives, laying a foundation for understanding compounds like Benzamide (B126), 3-fluoro-N-butyl-.
Simultaneously, the study of N-alkyl-substituted benzamides has been another fertile ground for research. The nature of the alkyl group attached to the amide nitrogen can significantly impact the compound's steric and electronic properties, thereby influencing its reactivity and interaction with its environment. The synthesis and characterization of various N-substituted benzamides have been well-documented, providing a comparative framework for any new derivative. researchgate.net For example, the synthesis of N-(tert-butyl)-3-fluorobenzamide has been reported, highlighting a methodological precedent for creating structurally similar molecules. researchgate.net
Current Research Landscape and Knowledge Gaps Pertaining to Benzamide, 3-fluoro-N-butyl-
The existing body of research on analogous compounds provides a starting point for investigation. For instance, studies on other fluorobenzamide derivatives have explored their biological activities, including potential anticancer and antimicrobial properties. ontosight.airesearchgate.net However, it remains to be determined whether Benzamide, 3-fluoro-N-butyl- would exhibit similar or unique activities. The interplay between the 3-fluoro substituent and the N-butyl group could lead to novel properties that cannot be simply extrapolated from the individual components.
Academic Significance and Research Objectives for Benzamide, 3-fluoro-N-butyl- Investigations
The academic significance of investigating Benzamide, 3-fluoro-N-butyl- lies in the potential to uncover new chemical knowledge and potential applications. The primary research objectives for such an investigation would be to:
Develop and optimize a synthetic route for Benzamide, 3-fluoro-N-butyl- and characterize the compound using modern analytical techniques.
Investigate its physicochemical properties , such as solubility, melting point, and spectroscopic data, to build a comprehensive profile of the molecule.
Explore its potential biological activities through in vitro screening assays, drawing inspiration from the known activities of related fluorobenzamide and N-alkylbenzamide derivatives. ontosight.aiindexacademicdocs.org
Conduct structural studies , such as X-ray crystallography, to understand the solid-state packing and intermolecular interactions, which are crucial for materials science applications.
By addressing these objectives, researchers can fill the existing knowledge gap and potentially unveil a compound with valuable properties for various scientific disciplines. The unique structural features of Benzamide, 3-fluoro-N-butyl- make it a compelling candidate for fundamental research with the potential for practical outcomes.
Compound Data
Table 1: Physicochemical Properties of Benzamide, 3-fluoro-N-butyl- and a Related Compound
| Property | Benzamide, 3-fluoro-N-butyl- (Calculated) | Benzamide, 3-fluoro-N-butyl-N-3-methylbutyl- (Experimental) nist.gov |
| Molecular Formula | C11H14FNO | C16H24FNO |
| Molecular Weight | 195.23 g/mol | 265.37 g/mol |
| IUPAC Name | 3-fluoro-N-butylbenzamide | 3-fluoro-N-butyl-N-(3-methylbutyl)benzamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXZUAOPGYZAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Benzamide, 3 Fluoro N Butyl
Strategies for the Synthesis of Benzamide (B126), 3-fluoro-N-butyl-
The formation of the amide bond in Benzamide, 3-fluoro-N-butyl- can be achieved through both well-established and modern catalytic methods. These strategies typically involve the coupling of a 3-fluorobenzoyl precursor with an n-butylamine source or the N-alkylation of 3-fluorobenzamide (B1676559).
Traditional methods for synthesizing N-substituted benzamides are robust and widely employed in organic synthesis. The most common approaches involve the reaction of an activated carboxylic acid derivative with an amine or the alkylation of a primary amide.
One of the most conventional methods is the acylation of n-butylamine with 3-fluorobenzoyl chloride. The acid chloride is typically prepared from 3-fluorobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction with n-butylamine, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, proceeds efficiently to yield the desired amide.
Alternatively, direct amide coupling between 3-fluorobenzoic acid and n-butylamine can be accomplished using various coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.
Another established route is the N-alkylation of 3-fluorobenzamide with a butyl halide, such as 1-bromobutane. prepchem.com This reaction is typically performed under basic conditions to deprotonate the amide, generating a nucleophilic nitrogen atom that subsequently displaces the halide. Phase-transfer catalysts can be employed when using aqueous bases like sodium hydroxide (B78521) to improve the reaction efficiency between the organic and aqueous phases. prepchem.com
| Method | Reactants | Typical Reagents & Conditions | Reference |
|---|---|---|---|
| Acyl Chloride Route | 3-Fluorobenzoyl chloride, n-Butylamine | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N), 0 °C to room temperature | evitachem.com |
| N-Alkylation | 3-Fluorobenzamide, 1-Bromobutane | Base (e.g., NaOH), Phase-Transfer Catalyst, Solvent (e.g., Benzene), Reflux | prepchem.com |
| Ritter Reaction | 3-Fluorobenzonitrile, tert-Butanol (example) | Mechanochemical grinding, room temperature | irb.hr |
In recent years, catalytic N-alkylation of amides with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism has emerged as a green and atom-economical alternative to traditional methods. nih.govresearchgate.net This approach allows for the synthesis of Benzamide, 3-fluoro-N-butyl- by reacting 3-fluorobenzamide with n-butanol, producing water as the only byproduct. nih.gov
The reaction is catalyzed by transition metal complexes, with various systems based on ruthenium, palladium, and cobalt having been developed. nih.govresearchgate.netacs.org The general mechanism proceeds through several steps:
Dehydrogenation: The metal catalyst facilitates the dehydrogenation of the alcohol (n-butanol) to form the corresponding aldehyde (butyraldehyde) and metal-hydride species. nih.gov
Condensation: The primary amide (3-fluorobenzamide) condenses with the in situ-generated aldehyde to form a hemiaminal intermediate, which then dehydrates to an N-acyl imine or enamine species.
Hydrogenation: The metal-hydride species, formed in the initial step, reduces the C=N bond of the intermediate to yield the final N-alkylated amide, Benzamide, 3-fluoro-N-butyl-, and regenerate the active catalyst. nih.gov
Control experiments have confirmed that the reaction proceeds via this borrowing hydrogen pathway. acs.org This methodology is notable for its broad substrate scope and tolerance of various functional groups. nih.gov
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Cobalt Nanoparticles on Carbon (Co-L5@C-800) | KOH | - | - | nih.gov |
| Palladium(II) O^N^O Pincer Complexes | Cs₂CO₃ | Toluene | 110 °C | researchgate.net |
| Ruthenium-Doped Hydrotalcite (Ru-HT) | - | - | - | acs.org |
Derivatization and Analog Generation of Benzamide, 3-fluoro-N-butyl-
The generation of analogs of Benzamide, 3-fluoro-N-butyl- can be achieved by introducing substituents on the aromatic ring or by modifying the N-butyl side chain. The synthetic feasibility of these modifications depends on the chosen synthetic route and the compatibility of the functional groups.
Systematic substitution on the phenyl ring is readily achievable by utilizing appropriately substituted 3-fluorobenzoic acid derivatives as starting materials in the synthetic routes described in section 2.1.1. The presence of the fluorine atom at the 3-position can influence the regioselectivity of further electrophilic aromatic substitution, although direct functionalization of the final product is less common than a building-block approach.
The synthesis of various substituted benzamides has been widely reported, indicating good functional group tolerance for many synthetic transformations. mdpi.com For instance, the presence of additional halogens (chloro, bromo) or electron-donating groups (methyl, methoxy) on the benzoyl moiety is well-tolerated in amide formation and N-alkylation reactions. nih.gov The modular nature of the synthesis allows for rapid derivatization.
Modifications to the N-butyl chain are also feasible. Using different primary amines (e.g., isobutylamine, pentylamine) in the acylation reaction would yield different N-alkyl chains. Further functionalization of the butyl group could be envisioned, although this may require multi-step synthetic sequences and protecting group strategies depending on the desired functionality.
| Substitution Position | Substituent Type | Synthetic Feasibility | Comment | Reference |
|---|---|---|---|---|
| Phenyl Ring (Positions 2, 4, 5, 6) | Halogen (Cl, Br) | High | Accessible from corresponding substituted 3-fluorobenzoic acids. | irb.hr |
| Phenyl Ring (Positions 2, 4, 5, 6) | Alkyl (e.g., Methyl) | High | Accessible from corresponding substituted 3-fluorobenzoic acids. | mdpi.com |
| Phenyl Ring (Positions 2, 4, 5, 6) | Alkoxy (e.g., Methoxy) | High | Accessible from corresponding substituted 3-fluorobenzoic acids. | nih.gov |
| Phenyl Ring (Positions 2, 4, 5, 6) | Nitro | Moderate | Accessible but may be incompatible with certain reductive/catalytic conditions (e.g., borrowing hydrogen). | nih.gov |
| N-Alkyl Chain | Branched or longer alkyl chains | High | Achieved by using different primary amines in the initial synthesis. | evitachem.com |
Benzamide, 3-fluoro-N-butyl- itself is an achiral molecule. The generation of chiral analogs requires the introduction of a stereocenter, either on the N-alkyl chain or on a substituent attached to the aromatic ring.
The most direct approach to creating stereoisomeric analogs is to replace the achiral n-butylamine with a chiral amine during the synthesis. For example, using (R)- or (S)-sec-butylamine in an acylation reaction with 3-fluorobenzoyl chloride would yield the corresponding chiral diastereomers. The synthesis of N,N-di-sec-butylbenzamides has been reported, demonstrating the viability of using sterically hindered and chiral secondary amines in these reactions. google.com
Another strategy involves the stereoselective modification of the N-alkyl group. For instance, a Wittig-type rearrangement of a precursor containing a chiral auxiliary could potentially be used to install a stereocenter. nih.gov While the Wittig rearrangement has been applied to N-butylbenzamides to form diarylmethanols, adapting this for stereocontrol would be a complex synthetic challenge. nih.gov
Currently, there is limited literature specifically detailing the stereoselective synthesis of chiral analogs of Benzamide, 3-fluoro-N-butyl-. However, established principles of asymmetric synthesis, such as the use of chiral building blocks, auxiliaries, or catalysts, provide a clear conceptual framework for their potential preparation.
Advanced Structural Characterization and Spectroscopic Investigations of Benzamide, 3 Fluoro N Butyl
Conformational Analysis and Dynamics of Benzamide (B126), 3-fluoro-N-butyl-
The structure of Benzamide, 3-fluoro-N-butyl- features several key components that dictate its conformational landscape: a substituted aromatic ring, a secondary amide linkage, and a flexible n-butyl chain. The central amide bond (CO-NH) is known to have a significant partial double bond character, which restricts rotation and results in a planar geometry for the amide group.
The orientation of the phenyl ring with respect to this amide plane is a critical conformational parameter. In related fluorinated benzamides, the dihedral angle between the aromatic ring and the plane of the carboxamide moiety is influenced by intramolecular interactions. nih.govscispace.com Specifically, weak intramolecular hydrogen bonds between the amide proton (N-H) and the fluorine atom (N-H···F) can influence the preferred conformation. nih.govscispace.com The presence of the flexible n-butyl group introduces additional degrees of freedom, allowing for multiple rotational conformers (rotamers) arising from rotations around the C-C single bonds within the alkyl chain. The dynamics of the molecule involve hindered rotation around the amide C-N bond and the faster rotations within the butyl group.
High-Resolution Spectroscopic Techniques for Structural Elucidation
A combination of high-resolution spectroscopic methods is employed to provide a comprehensive structural characterization of Benzamide, 3-fluoro-N-butyl-. These techniques probe the molecule's nuclear and vibrational states, revealing detailed information about connectivity, functional groups, and spatial arrangement. hzdr.de
NMR spectroscopy is a cornerstone technique for determining the solution-state structure of organic molecules. rsc.org For Benzamide, 3-fluoro-N-butyl-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous characterization.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the n-butyl group. The aromatic signals would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. The amide N-H proton typically appears as a broad singlet or a triplet if coupled to the adjacent CH₂ group. The n-butyl chain would give rise to four distinct signals: a triplet for the terminal methyl (CH₃) group, a quartet (or more complex multiplet) for the N-CH₂ group, and two multiplets for the two internal methylene (B1212753) (CH₂) groups.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum would show a signal for the carbonyl carbon (C=O) around 165-167 ppm. rsc.org The aromatic region would display six signals, with their chemical shifts and splitting patterns dictated by the fluorine substituent. The carbon atom directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF), while other aromatic carbons will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). nih.govscispace.com The four carbon signals of the n-butyl group would be observed in the aliphatic region of the spectrum. rsc.org
¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il The spectrum for Benzamide, 3-fluoro-N-butyl- would exhibit a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of its position on the benzene (B151609) ring. wikipedia.org The signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. Proton-decoupled ¹⁹F NMR spectra can be used to simplify the signal to a singlet if needed. st-andrews.ac.uk
Table 1: Predicted NMR Data for Benzamide, 3-fluoro-N-butyl- Predicted values are based on data from analogous compounds such as N-(tert-butyl)-3-fluorobenzamide and N-butylbenzamide. rsc.orgrsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.10 - 7.50 | m | Aromatic H |
| ¹H | ~6.0 | br s or t | N-H |
| ¹H | ~3.4 | q | N-CH₂- |
| ¹H | ~1.6 | m | -CH₂-CH₂-CH₃ |
| ¹H | ~1.4 | m | -CH₂-CH₃ |
| ¹H | ~0.9 | t | -CH₃ |
| ¹³C | ~165.5 | d | C=O |
| ¹³C | ~162.5 | d, ¹JCF ≈ 245 Hz | C3-F |
| ¹³C | ~137.0 | d, ³JCF ≈ 7 Hz | C1 |
| ¹³C | ~130.0 | d, ³JCF ≈ 8 Hz | C5 |
| ¹³C | ~122.5 | d, ⁴JCF ≈ 2 Hz | C6 |
| ¹³C | ~118.0 | d, ²JCF ≈ 21 Hz | C4 |
| ¹³C | ~114.5 | d, ²JCF ≈ 22 Hz | C2 |
| ¹³C | ~39.7 | N-CH₂- | |
| ¹³C | ~31.5 | -CH₂-CH₂-CH₃ | |
| ¹³C | ~20.0 | -CH₂-CH₃ | |
| ¹³C | ~13.7 | -CH₃ | |
| ¹⁹F | -110 to -115 | m | Ar-F |
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a compound in the solid state. hzdr.derigaku.com While a specific crystal structure for Benzamide, 3-fluoro-N-butyl- is not publicly documented, analysis of related benzamide structures allows for a detailed prediction of its solid-state architecture. science.gov
It is expected that the crystal packing would be dominated by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O=C). This interaction typically leads to the formation of infinite chains or centrosymmetric dimers. science.gov The fluorine atom, while highly electronegative, is generally a weak hydrogen bond acceptor, but weak C-H···F interactions may also be present, further stabilizing the crystal lattice. nih.gov The flexible n-butyl chains would likely pack in regions between the hydrogen-bonded benzamide units.
The formation of co-crystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, is also a possibility. Benzamide, 3-fluoro-N-butyl- could potentially form co-crystals with other molecules (co-formers) that are capable of complementary hydrogen bonding or other non-covalent interactions.
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. amazonaws.com
The FTIR spectrum of Benzamide, 3-fluoro-N-butyl- is expected to show several characteristic absorption bands. The N-H stretching vibration will appear as a sharp band around 3300-3350 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a lower frequency indicates stronger H-bonding. The C=O stretching vibration, known as the Amide I band, is a very strong and prominent absorption typically found between 1640 and 1670 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, appears near 1540 cm⁻¹. The C-F stretching vibration for a fluorobenzene (B45895) derivative gives a strong band in the 1200-1300 cm⁻¹ region.
Table 2: Predicted Vibrational Spectroscopy Data for Benzamide, 3-fluoro-N-butyl- Predicted frequencies are based on data from analogous N-substituted benzamides. amazonaws.com
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch | FTIR, Raman | 3300 - 3350 | Medium-Strong |
| C-H stretch (aromatic) | FTIR, Raman | 3000 - 3100 | Medium-Weak |
| C-H stretch (aliphatic) | FTIR, Raman | 2850 - 2960 | Medium-Strong |
| C=O stretch (Amide I) | FTIR, Raman | 1640 - 1670 | Very Strong |
| N-H bend / C-N stretch (Amide II) | FTIR | 1530 - 1550 | Strong |
| C-C stretch (aromatic) | FTIR, Raman | 1450 - 1600 | Medium |
| C-F stretch | FTIR | 1200 - 1300 | Strong |
Computational Chemistry and Molecular Modeling Studies of Benzamide, 3 Fluoro N Butyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. researchgate.net For Benzamide (B126), 3-fluoro-N-butyl-, such calculations elucidate how the interplay between the aromatic ring, the electron-withdrawing fluorine atom, and the amide linker dictates its stability and reactivity.
Research Findings: Studies on related fluorinated aromatic compounds show that the introduction of fluorine significantly alters physicochemical properties due to its high electronegativity. nih.gov This influences the acidity and basicity of nearby functional groups and can enhance metabolic stability by blocking sites of oxidation. nih.gov
DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or the M06-2X functional with def2-TZVP, can be employed to optimize the geometry of Benzamide, 3-fluoro-N-butyl- and calculate key electronic descriptors. nrel.govepstem.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For Benzamide, 3-fluoro-N-butyl-, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atom, while the amide proton would exhibit a positive potential.
| Parameter | Hypothetical Calculated Value | Significance |
| Total Energy | -615.5 Hartree | Indicates the optimized ground-state energy of the molecule. |
| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating capability. |
| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
This table contains hypothetical data based on typical values for similar organic molecules derived from computational studies.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations describe a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and interactions with the environment, such as a solvent. encyclopedia.pub Over the past decades, MD has become a staple in drug discovery for revealing the conformational dynamics of flexible molecules. encyclopedia.pub
Research Findings: For a molecule like Benzamide, 3-fluoro-N-butyl-, MD simulations can explore the rotational freedom around its key single bonds: the bond connecting the phenyl ring to the carbonyl group and the amide C-N bond. The N-butyl chain also possesses significant flexibility. Simulations can be run in a vacuum to map the intrinsic conformational landscape or in an explicit solvent (like water) to understand how solvent interactions influence the preferred shapes. utwente.nl The stability of the system during a simulation is often assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. mdpi.comresearchgate.net The use of established force fields like AMBER or GROMOS is standard for such simulations. mdpi.com
Key insights from MD simulations would include:
Conformational Analysis: Identifying the most stable and populated conformers of the molecule by analyzing the potential energy and dihedral angles of the flexible bonds.
Solvation Effects: Investigating how the molecule interacts with solvent molecules. For example, in water, the polar amide group would form hydrogen bonds, and the arrangement of water molecules around the hydrophobic butyl chain could be studied to calculate solvation free energy. Infrared spectroscopy studies on related N-alkyl benzamides have shown that solvent polarity significantly affects the carbonyl stretching vibration, which is a reflection of these underlying interactions. researchgate.net
| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Environment |
| 1 (Extended) | C-C-C=O: ~25°, C-N-C-C: ~180° | 0.0 | Vacuum |
| 2 (Folded) | C-C-C=O: ~30°, C-N-C-C: ~90° | +1.5 | Vacuum |
| 3 (Solvated) | C-C-C=O: ~20°, C-N-C-C: ~175° | N/A | Water |
This table presents a simplified, hypothetical representation of data that could be obtained from MD simulations to illustrate the study of different conformers.
Docking Studies and Ligand-Receptor Interaction Predictions (Preclinical, theoretical)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). wgtn.ac.nz It is a cornerstone of structure-based drug design. While no specific docking studies for Benzamide, 3-fluoro-N-butyl- are published, studies on structurally similar compounds provide a strong basis for predicting its potential interactions with biological targets.
Research Findings: Benzamide derivatives are known to interact with a wide range of receptors. science.gov Notably, a study on quinazoline (B50416) derivatives as VEGFR-2 inhibitors found that a compound with a 3-fluorophenyl group exhibited potent inhibitory activity (IC50 = 47 nM). nih.gov This suggests that the 3-fluorobenzamide (B1676559) moiety is a viable pharmacophore for this kinase target. Docking studies on other benzamide-like molecules have successfully predicted binding modes within enzyme active sites, such as VEGFR-2 and bacterial enzymes. tandfonline.comzhaojgroup.com
A hypothetical docking study of Benzamide, 3-fluoro-N-butyl- into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) would likely predict the following interactions:
Hydrogen Bonds: The amide N-H group could act as a hydrogen bond donor to the backbone carbonyl of a key residue like Cys919, while the carbonyl oxygen could act as an acceptor from a residue like Asp1046. This "hinge-binding" motif is common for kinase inhibitors.
Hydrophobic Interactions: The n-butyl chain and the phenyl ring would likely occupy hydrophobic pockets within the active site, contributing to binding affinity.
Fluorine Interactions: The fluorine atom, due to its electronegativity, could engage in favorable dipole-dipole or halogen bond interactions with the protein backbone or side chains.
| Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| VEGFR-2 | -8.5 | Cys919, Asp1046, Val848 | Hydrogen Bonds, Hydrophobic |
| Dopamine (B1211576) D3 Receptor | -7.9 | Asp110, Ser192, Phe346 | Hydrogen Bond, Aromatic, Hydrophobic |
| Farnesoid X Receptor (FXR) | -8.1 | Arg264, Met290, His447 | Hydrogen Bond, Hydrophobic |
This table contains hypothetical docking results based on the known interactions of similar ligands with these protein targets. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide, 3-fluoro-N-butyl- Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized analogs and guide the optimization of lead compounds. jppres.com
Research Findings: Numerous QSAR studies have been successfully performed on various classes of benzamide derivatives to model their anti-leukotriene, anticancer, and anesthetic activities. science.govjppres.comnih.gov These studies typically involve synthesizing a library of related compounds, measuring their biological activity, and then correlating that activity with calculated physicochemical descriptors. researchgate.net These descriptors can include parameters related to hydrophobicity (LogP), electronics (Hammett constants), and sterics (Molar Refractivity, Taft parameters).
To develop a QSAR model for analogs of Benzamide, 3-fluoro-N-butyl-, one would first need to define a biological target and assay. Based on the docking predictions, VEGFR-2 inhibition could be a relevant endpoint. A hypothetical QSAR study would involve synthesizing analogs with variations at three key positions:
Fluorine Substitution: Moving the fluorine to the 2- or 4-position or replacing it with other halogens (Cl, Br).
N-Alkyl Chain: Varying the length and branching of the butyl group (e.g., isobutyl, sec-butyl, pentyl).
Aromatic Ring: Adding other substituents to the phenyl ring.
The resulting QSAR equation would take a general form like: Activity (e.g., log(1/IC50)) = c0 + c1(LogP) + c2(σ) + c3*(Es) where c are coefficients determined by regression analysis, LogP is the hydrophobicity descriptor, σ is the Hammett constant for the electronic effect of a substituent, and Es is a steric parameter.
| Analog (R-group variation) | LogP (calc.) | Hammett σ (for R) | Steric (Es) | Activity (Hypothetical pIC50) |
| 3-F, n-butyl | 3.10 | +0.34 | -0.39 | 7.3 |
| 4-F, n-butyl | 3.10 | +0.06 | -0.39 | 6.8 |
| 3-Cl, n-butyl | 3.55 | +0.37 | -0.39 | 7.4 |
| 3-F, ethyl | 2.08 | +0.34 | -0.07 | 6.5 |
| 3-F, isobutyl | 3.05 | +0.34 | -0.93 | 7.1 |
This table illustrates the type of data that would be generated and used in a hypothetical QSAR study. Descriptor values are representative.
Preclinical Pharmacological and Biological Activity Profiling of Benzamide, 3 Fluoro N Butyl
In Vitro Receptor Binding and Enzyme Inhibition Assays
The N-butylbenzamide scaffold has been incorporated into various structures to target a diverse set of receptors and enzymes. In vitro assays are fundamental in determining the affinity and inhibitory potential of these compounds against their intended targets.
One area of investigation involves LIM Kinase (LIMK) inhibition. A derivative, N-Benzyl-4-bromo-N-butyl-3-fluoro-benzamide, was part of a series of compounds profiled for their binding affinity and enzymatic inhibition of LIMK1 and LIMK2. acs.org These kinases are activated by phosphorylation, and thus, enzymatic inhibition assays were conducted in both the presence and absence of the activating kinase, PAK1. acs.org
In a different therapeutic area, N-butylbenzamide analogues have been evaluated for their affinity to dopamine (B1211576) and serotonin (B10506) receptors. For instance, a series of triazole-containing arylcarboxamides with an N-butyl component were assessed for their binding to human dopamine D2 and D3 receptors. nih.gov Similarly, other complex benzamide (B126) derivatives have been studied for their dual action as 5-HT4 receptor agonists and dopamine D2 receptor antagonists. walshmedicalmedia.com
The scaffold has also been adapted to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. A study of bis( acs.orgnih.govacs.orgtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives included an N-butylbenzamide analogue, which was tested for its ability to inhibit VEGFR-2. tandfonline.com The results indicated that while active, the n-butyl derivative (compound 23b) was less potent compared to other aliphatic substitutions in the series. tandfonline.com
Furthermore, sigma (σ) receptors, which are overexpressed in some tumor cells, have been a target for N-butylbenzamide structures. nih.govacs.org In vitro binding affinities for σ1 and σ2 receptors were determined using competitive inhibition assays with specific radioligands. nih.gov
Below is a table summarizing the in vitro binding and inhibition data for several N-butylbenzamide analogues from the literature.
Interactive Table: In Vitro Activity of N-Butylbenzamide Analogues
| Compound Class/Analogue | Target | Assay Type | Result Type | Value | Source |
|---|---|---|---|---|---|
| Triazole Phenylpiperazine Analogue | Dopamine D3 Receptor | Radioligand Binding | Kᵢ | 13.9 nM | nih.gov |
| Triazole Phenylpiperazine Analogue | Dopamine D2 Receptor | Radioligand Binding | Kᵢ | 166.8 nM | nih.gov |
| Quinoxaline (B1680401) Derivative (Compound 23b) | VEGFR-2 | Enzyme Inhibition | IC₅₀ | 71.6 nM | tandfonline.com |
| Tetrahydroisoquinolinyl Triazole Analogue | σ2 Receptor | Radioligand Binding | Kᵢ | 5.5 nM | nih.gov |
| Tetrahydroisoquinolinyl Triazole Analogue | σ1 Receptor | Radioligand Binding | Kᵢ | 39157 nM | nih.gov |
Cellular Assays for Mechanistic Pathway Modulation
Cellular assays are critical for confirming that a compound engages its target within a biological system and for elucidating its downstream effects on signaling pathways.
Target engagement assays confirm that a compound interacts with its intended protein target inside a living cell. For kinase inhibitors, methods like the NanoBRET target engagement assay are utilized to measure the affinity of a compound for its target kinase. uni-frankfurt.de In the context of LIMK inhibitors, cellular target engagement was a key step in profiling lead compounds. acs.org Studies on Bruton's tyrosine kinase (BTK) inhibitors have also highlighted the importance of cellular target engagement assays, which can demonstrate a correlation between the extent of kinase binding and in vitro efficacy. acs.org
Once target engagement is confirmed, investigations into the modulation of downstream signaling pathways provide evidence of the compound's functional effect.
For LIMK inhibitors like the N-Benzyl-4-bromo-N-butyl-3-fluoro-benzamide analogue, a primary downstream effect is the reduction of phosphorylated cofilin (p-cofilin). acs.org LIMK1 activation leads to an accumulation of F-actin, causing abnormal synaptic morphology; inhibiting LIMK1 is expected to decrease p-cofilin levels and restore normal function. acs.org
In the context of VEGFR-2 inhibition by the quinoxaline N-butylbenzamide derivative (compound 23j in the series), downstream effects on apoptosis pathways were investigated. tandfonline.comnih.gov Treatment of HepG2 cancer cells with a potent analogue from this series led to a significant increase in the cellular levels of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. tandfonline.comnih.gov
The table below summarizes findings from cellular signal transduction studies.
Interactive Table: Cellular Pathway Modulation by N-Butylbenzamide Analogues
| Compound Series | Cell Line | Target Pathway | Measured Effect | Result | Source |
|---|---|---|---|---|---|
| LIMK Inhibitors | Not Specified | LIMK/Cofilin Pathway | p-Cofilin Levels | Potent decrease in p-cofilin | acs.org |
| Quinoxaline Derivatives | HepG2 | Apoptosis | Caspase-3 Activation | 1.36-fold increase | tandfonline.comnih.gov |
| Quinoxaline Derivatives | HepG2 | Apoptosis | Caspase-9 Activation | 2.80-fold increase | tandfonline.comnih.gov |
Phenotypic Screening in Established Preclinical Cell Lines
N-butylbenzamide derivatives have been evaluated for their anti-proliferative effects in several cancer cell lines. The quinoxaline-based VEGFR-2 inhibitor analogue, for example, was tested against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines. tandfonline.comnih.gov The most potent compounds in that series displayed significant anti-proliferative activity. tandfonline.comnih.gov
In studies of LIMK inhibitors, which have potential applications in neurological disorders and cancer, key compounds were profiled in cellular inhibition assays. acs.org The cell lines used in these studies included human embryonic kidney cells (HEK293) and human neuroblastoma cells (SH-SY5Y). acs.org
Furthermore, inhibitors of Myosin Light Chain Phosphatase (MLCP), another target for cancer therapy, have been shown to decrease the growth rate and reduce DNA synthesis in both androgen-dependent and castration-resistant prostate cancer cell lines. nih.gov These studies often use phenotypic outcomes like growth inhibition (GI₅₀) and cell cycle analysis to quantify the compound's effect. nih.gov
Interactive Table: Phenotypic Effects of Related Benzamide Analogues in Cancer Cell Lines
| Compound Series/Analogue | Cell Line | Assay | Result Type | Value | Source |
|---|---|---|---|---|---|
| Quinoxaline Derivative (Comp. 23j) | HepG2 | Anti-proliferation | IC₅₀ | 6.4 µM | tandfonline.comnih.gov |
| Quinoxaline Derivative (Comp. 23j) | MCF-7 | Anti-proliferation | IC₅₀ | 10.3 µM | tandfonline.comnih.gov |
| MLCP Inhibitor (Comp. 17e) | PC-3 (Prostate) | Growth Inhibition | GI₅₀ | ~0.5 µM | nih.gov |
| MLCP Inhibitor (Comp. 17e) | CWR22RV1 (Prostate) | Growth Inhibition | GI₅₀ | ~0.7 µM | nih.gov |
| MLCP Inhibitor (Comp. 17e) | LNCaP (Prostate) | Growth Inhibition | GI₅₀ | ~2.0 µM | nih.gov |
Exploratory In Vivo Pharmacological Studies in Animal Models (Mechanistic Focus)
Exploratory in vivo studies in animal models are essential to understand a compound's activity in a whole organism and to validate its mechanism of action.
Animal models of disease are used to confirm that inhibiting a specific target produces a therapeutic effect. For LIMK1 inhibitors, the Fmr1 knockout (KO) mouse is a well-established model for Fragile X Syndrome (FXS). acs.org Inappropriate LIMK1 activation is a feature of FXS, and it is hypothesized that inhibiting this kinase can normalize anxiety-related behaviors and rescue synaptic abnormalities in this model. acs.org
For sigma-2 (σ2) receptor ligands, which are being investigated for cancer therapy, in vivo studies in mouse tumor models are used for target validation. One study showed that a σ2 receptor ligand delayed tumor growth in an orthotopic tumor model in C57BL/6J mice, increasing survival time. acs.org Such studies are crucial for validating the σ2 receptor as a viable therapeutic target for solid tumors. nih.govacs.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzamide, 3 Fluoro N Butyl Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
The biological activity of Benzamide (B126), 3-fluoro-N-butyl- derivatives can be significantly influenced by systematic modifications to its core structure. These modifications typically involve the benzamide ring, the amide linker, and the N-butyl group. The goal of such modifications is to probe the chemical space around the core scaffold to identify key structural features that govern molecular recognition and biological function.
Researchers often employ a strategy of iterative synthesis and biological evaluation to build a comprehensive SAR profile. For instance, substitutions on the phenyl ring, other than the existing fluorine atom, can modulate electronic properties and steric bulk, which in turn can affect binding affinity and selectivity for a biological target. The introduction of electron-donating or electron-withdrawing groups at various positions on the benzamide ring can lead to a wide range of biological activities.
The amide linker itself is a critical determinant of activity. Modifications to this group, such as N-methylation or replacement with bioisosteric linkers, can alter the molecule's conformational flexibility and hydrogen bonding capacity, thereby influencing its interaction with target proteins.
A hypothetical representation of the impact of these modifications on biological activity is presented in the interactive table below.
| Modification Site | Modification | Predicted Impact on Activity |
| Benzamide Ring | Introduction of electron-withdrawing groups | Potential increase in potency |
| Benzamide Ring | Introduction of electron-donating groups | May decrease or increase potency depending on the target |
| Amide Linker | N-methylation | Can alter conformation and reduce hydrogen bonding, potentially affecting selectivity |
| N-Alkyl Chain | Increase in chain length | May enhance lipophilicity and binding affinity up to an optimal length |
| N-Alkyl Chain | Branching of the chain | Can improve metabolic stability and introduce steric constraints |
Role of the Fluorine Atom in Modulating Activity and Selectivity
The presence of a fluorine atom at the 3-position of the benzamide ring in Benzamide, 3-fluoro-N-butyl- is not merely an arbitrary substitution. Fluorine possesses unique properties that are highly valued in medicinal chemistry. Its small size, high electronegativity, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's physicochemical properties and biological activity.
Fluorine can also serve as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to improved target affinity and selectivity. The strategic placement of fluorine can also induce specific conformational preferences in the molecule, which may be crucial for optimal binding to the target protein. researchgate.net The influence of fluorine substitution is context-dependent and its effects can vary significantly based on its position on the aromatic ring and the nature of the biological target. nih.govunair.ac.id
The following table illustrates the potential effects of fluorine substitution on the properties of benzamide derivatives.
| Property | Effect of Fluorine Substitution | Reference |
| Lipophilicity | Generally increases | nih.gov |
| Metabolic Stability | Can block sites of metabolism | researchgate.net |
| Acidity of N-H | Increases | nih.gov |
| Binding Affinity | Can enhance through specific interactions | researchgate.net |
N-Butyl Chain Modifications and Their Influence on Ligand-Target Interactions
The N-butyl chain of Benzamide, 3-fluoro-N-butyl- plays a significant role in anchoring the ligand to its biological target, often through hydrophobic interactions within a specific binding pocket. Modifications to this chain can therefore have a direct impact on the potency and selectivity of the compound.
Systematic variations of the N-alkyl substituent are a common strategy in lead optimization. For instance, increasing or decreasing the length of the alkyl chain can help to probe the dimensions of the hydrophobic pocket. An optimal chain length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable interactions.
Branching of the N-butyl chain, such as the introduction of an isobutyl or sec-butyl group, can introduce conformational constraints and alter the molecule's interaction with the target. These modifications can also influence the compound's metabolic stability by shielding it from enzymatic degradation.
Cyclization of the N-butyl chain to form, for example, a cyclobutyl or cyclopentyl group, can further restrict conformational freedom and may lead to an increase in binding affinity due to a more favorable entropic contribution to binding.
The table below provides a hypothetical overview of how modifications to the N-butyl chain might influence ligand-target interactions.
| Modification | Potential Influence on Ligand-Target Interactions |
| Chain Lengthening (e.g., N-pentyl, N-hexyl) | Probes the extent of the hydrophobic pocket; may increase affinity up to a certain point. |
| Chain Shortening (e.g., N-propyl, N-ethyl) | May result in a loss of key hydrophobic interactions and reduced potency. |
| Introduction of Branching (e.g., isobutyl, sec-butyl) | Can provide a better fit into a specific sub-pocket and may enhance selectivity. |
| Cyclization (e.g., cyclobutyl) | Reduces conformational flexibility, which can lead to higher affinity if the bound conformation is matched. |
Development of SAR Models for Benzamide, 3-fluoro-N-butyl- Congeners
To quantitatively understand the relationship between the structural features of Benzamide, 3-fluoro-N-butyl- congeners and their biological activity, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to correlate variations in the chemical structure with changes in biological activity. nih.govnih.gov
The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or structural (e.g., topological indices). Finally, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. unair.ac.idnih.gov
Mechanism of Action Elucidation for Benzamide, 3 Fluoro N Butyl at the Molecular and Cellular Level
Identification of Molecular Targets and Binding Sites
The molecular targets for many benzamide (B126) derivatives have been identified through various screening and biochemical assays. For fluorinated benzamides, a significant body of research points towards Cereblon (CRBN) as a primary molecular target. acs.orgnih.gov The introduction of fluorine atoms into the benzamide scaffold has been shown to modulate the binding affinity for the human CRBN thalidomide (B1683933) binding domain (hTBD). acs.org
Studies on a series of fluorinated benzamide derivatives have demonstrated their ability to bind to CRBN. For instance, the fluorine-containing compound 8d in one study, a structural analog, exhibited a measurable affinity with an IC50 value of 63 ± 16 µM. acs.org The binding site for these benzamide-type ligands is located within the thalidomide-binding pocket of CRBN. acs.org The amphiphilic character of fluorine, acting as both a potential hydrogen-bond acceptor and a hydrophobic moiety, may contribute to its interaction within this binding site. acs.org
While CRBN is a well-documented target for related compounds, it is plausible that Benzamide, 3-fluoro-N-butyl- may interact with other molecular targets. A docking study suggested a potential interaction between a similar compound, "Benzamide NN dioctyl 3 fluoro," and Fibroblast Growth Factor (FGF) protein. researchgate.net However, further experimental validation is required to confirm this interaction for Benzamide, 3-fluoro-N-butyl-.
Table 1: Binding Affinity of Analogous Fluorinated Benzamide Derivatives to CRBN
| Compound | IC50 (µM) for hTBD | Notes |
| Analog 8d | 63 ± 16 | Fluorine-containing benzamide derivative. |
| Non-fluorinated analog 6a | >1000 | Comparison compound lacking fluorine substitution. |
| Perfluorinated analog 6b | 210 ± 10 | Demonstrates impact of fluorine on binding. |
This table presents data for analogous compounds to illustrate the potential binding affinity range for fluorinated benzamides with CRBN. Data for Benzamide, 3-fluoro-N-butyl- is not currently available.
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Co-crystallography)
Detailed biophysical characterization of the interaction between Benzamide, 3-fluoro-N-butyl- and its putative molecular targets is not yet available in the scientific literature. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for determining the binding kinetics (kon and koff rates) and thermodynamics (enthalpy and entropy) of protein-ligand interactions, respectively.
For analogous fluorinated benzamides, competitive MicroScale Thermophoresis (MST) has been utilized to measure binding to the human CRBN thalidomide binding domain. nih.gov This technique provides quantitative data on binding affinity. Furthermore, co-crystallography studies of related benzamide derivatives with their target proteins have been instrumental in visualizing the precise binding mode at an atomic level. For example, the crystal structure of other inhibitors bound to their targets reveals key hydrogen bonds and hydrophobic interactions. While no co-crystal structure of Benzamide, 3-fluoro-N-butyl- with a target protein has been reported, the structural analysis of related compounds provides a framework for computational modeling of its potential binding pose.
Downstream Signaling Pathway Analysis in Cell Culture Systems
The downstream cellular consequences of Benzamide, 3-fluoro-N-butyl- binding to its molecular targets are yet to be fully elucidated. For fluorinated benzamides that bind to CRBN, the anticipated downstream effect is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase activity. This can lead to the targeted degradation of specific proteins, a mechanism exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). acs.orgnih.gov
In the context of PROTACs, the benzamide moiety serves as the CRBN-recruiting ligand. The other end of the PROTAC molecule binds to a target protein of interest, bringing it into proximity with the E3 ligase complex for ubiquitination and subsequent proteasomal degradation. acs.org Therefore, in a cellular context, Benzamide, 3-fluoro-N-butyl- could potentially influence the stability of neosubstrates of CRBN.
Cell-based assays are essential to understand these downstream effects. For instance, studies on related benzamide-based FtsZ inhibitors in Staphylococcus aureus have utilized fluorescence microscopy to observe changes in cell morphology and FtsZ localization, indicating disruption of cell division. nih.gov Similar cell-based studies would be necessary to determine the functional consequences of Benzamide, 3-fluoro-N-butyl- engagement with its target(s).
Molecular Basis of Selectivity and Promiscuity
The selectivity of a compound for its intended molecular target over other proteins is a critical aspect of its therapeutic potential. For fluorinated benzamides, selectivity is influenced by the specific substitution patterns on the benzamide scaffold. The introduction of a fluorine atom can alter the electronic and steric properties of the molecule, thereby influencing its binding to different proteins.
In the context of CRBN binders, the selectivity profile is often discussed in terms of the recruitment of "neosubstrates," which are proteins not normally targeted by the native E3 ligase but are degraded upon binding of the small molecule. Some novel benzamide-type CRBN ligands have been shown to have a favorable selectivity profile with decreased recruitment of certain neosubstrates like IKZF1/3 and SALL4, which is a desirable feature for certain therapeutic applications. acs.orgnih.gov
The physicochemical properties modulated by fluorination, such as lipophilicity, play a significant role in both target engagement and off-target effects. As expected, the introduction of fluorine generally increases the lipophilicity (logD) of benzamide compounds. acs.org This property can influence cell permeability and interaction with hydrophobic pockets in various proteins, potentially leading to promiscuous binding.
Table 2: Physicochemical Properties of an Analogous Fluorinated Benzamide
| Property | Value for Analog 8d |
| logD (pH 7.4) | 1.5 |
| Plasma Protein Binding (%) | 85 |
| Chromatographic Hydrophobicity Index (CHI IAM) | 45 |
This table illustrates how fluorine substitution can impact key physicochemical properties that influence selectivity and promiscuity, based on data from a structurally related compound.
Further studies, including broad-panel kinase screening and proteomics-based approaches, would be required to comprehensively define the selectivity and potential promiscuity of Benzamide, 3-fluoro-N-butyl-.
Analytical and Bioanalytical Methodologies for Benzamide, 3 Fluoro N Butyl
Development of Chromatographic Techniques for Separation and Quantification
There is no specific information available in the reviewed literature detailing the development of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the separation and quantification of Benzamide (B126), 3-fluoro-N-butyl-.
While general chromatographic principles are broadly applicable to a wide range of chemical compounds, the specific parameters required for the effective analysis of Benzamide, 3-fluoro-N-butyl- have not been published. These parameters would typically include details such as the type of stationary phase (column), mobile phase composition, flow rate, injection volume, and detector settings. The absence of this information prevents the establishment of a validated and reproducible chromatographic method for this specific compound.
Hypothetical Chromatographic Conditions (for illustrative purposes only)
The following table illustrates the type of data that is currently unavailable for Benzamide, 3-fluoro-N-butyl-.
| Technique | Parameter | Value |
|---|---|---|
| HPLC | Column | Data Not Available |
| Mobile Phase | Data Not Available | |
| Flow Rate | Data Not Available | |
| Detection | Data Not Available | |
| GC | Column | Data Not Available |
| Carrier Gas | Data Not Available | |
| Temperature Program | Data Not Available | |
| Detector | Data Not Available | |
| LC-MS/MS | Ionization Mode | Data Not Available |
| MRM Transitions | Data Not Available | |
| Collision Energy | Data Not Available |
Spectrophotometric Methods for Quantitative Analysis
No spectrophotometric methods, such as UV-Vis spectroscopy, have been reported for the quantitative analysis of Benzamide, 3-fluoro-N-butyl-. The development of such a method would require the determination of the compound's molar absorptivity at a specific wavelength, which is currently not documented. Without this fundamental data, a quantitative spectrophotometric assay cannot be established.
Application in Preclinical Sample Analysis
Consistent with the lack of developed analytical methods, there is no information regarding the application of any analytical technique for the determination of Benzamide, 3-fluoro-N-butyl- in preclinical samples. This includes biological matrices that would be relevant to in vitro or animal studies, such as plasma, urine, or tissue homogenates. The procedures for sample preparation, extraction, and analysis of this specific compound from such complex matrices have not been described in the available literature.
Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization of Benzamide, 3 Fluoro N Butyl in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent Models (emphasis on mechanistic metabolism)
The preclinical characterization of a new chemical entity such as Benzamide (B126), 3-fluoro-N-butyl-, involves a thorough investigation of its ADME properties in rodent models, typically rats and mice. These studies are fundamental to understanding how the compound is processed by a living organism, providing insights into its potential efficacy and safety. The metabolic fate of the compound is a critical focus, as metabolism significantly influences its half-life, exposure, and the formation of potentially active or toxic byproducts.
Based on its structure, the metabolism of Benzamide, 3-fluoro-N-butyl- is expected to proceed via several key pathways:
Oxidative Metabolism (Phase I): The N-butyl side chain is susceptible to hydroxylation at various positions, primarily mediated by Cytochrome P450 (CYP) enzymes. The fluorinated benzene (B151609) ring may also undergo hydroxylation, although the electronegative fluorine atom can influence the position and rate of this reaction.
N-Dealkylation (Phase I): Cleavage of the N-butyl group is another probable CYP-mediated reaction, leading to the formation of 3-fluorobenzamide (B1676559).
Amide Hydrolysis (Phase I): The amide bond may be cleaved by hydrolase enzymes to yield 3-fluorobenzoic acid and n-butylamine.
Conjugation (Phase II): Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are more easily excreted.
In vitro metabolic stability assays are crucial early-stage experiments that predict a compound's susceptibility to metabolism in the liver. Liver microsomes, which are rich in Phase I CYP enzymes, are used to determine the intrinsic clearance of a compound. Hepatocytes, which contain both Phase I and Phase II enzymes, provide a more complete picture of hepatic metabolism.
In these experiments, Benzamide, 3-fluoro-N-butyl- would be incubated with liver microsomes or hepatocytes from preclinical species like rats and mice. The rate of disappearance of the parent compound over time is measured to calculate key parameters like half-life (t½) and intrinsic clearance (CLint). High-resolution mass spectrometry is then used to identify the structures of the metabolites formed during the incubation.
Table 1: Illustrative In Vitro Metabolic Stability of Benzamide, 3-fluoro-N-butyl-
| Species | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | 25 | 27.7 |
| Mouse | Liver Microsomes | 18 | 38.5 |
| Rat | Hepatocytes | 45 | 15.4 |
Table 2: Hypothetical Metabolites of Benzamide, 3-fluoro-N-butyl- Identified in Rat Hepatocytes
| Metabolite ID | Proposed Structure | Metabolic Reaction |
|---|---|---|
| M1 | Benzamide, 3-fluoro-N-(4-hydroxybutyl)- | Butyl Chain Hydroxylation |
| M2 | Benzamide, 3-fluoro-N-(3-hydroxybutyl)- | Butyl Chain Hydroxylation |
| M3 | Benzamide, 3-fluoro- | N-Dealkylation |
| M4 | 3-Fluorobenzoic acid | Amide Hydrolysis |
| M5 | 3-Fluoro-4-hydroxy-N-butyl-benzamide | Aromatic Hydroxylation |
Following in vitro studies, in vivo experiments are conducted in rodents to understand the full metabolic profile. A radiolabeled version of Benzamide, 3-fluoro-N-butyl- is often administered to animals, and urine, feces, and plasma are collected over time. This allows for the tracking and identification of all metabolites and determination of the primary routes of excretion. The distribution of the compound and its metabolites into various tissues can also be assessed to identify potential sites of accumulation.
Table 3: Exemplary In Vivo Metabolite Profile of Benzamide, 3-fluoro-N-butyl- in Rat Excreta (% of Administered Dose)
| Metabolite | Urine | Feces | Total |
|---|---|---|---|
| Parent Compound | 2.5% | 8.1% | 10.6% |
| M1 | 35.2% | 12.5% | 47.7% |
| M3 | 10.1% | 1.5% | 11.6% |
| M4 | 5.8% | <1% | 5.8% |
| M6 | 15.5% | 2.1% | 17.6% |
Pharmacodynamic Biomarker Monitoring in Preclinical Species (linking exposure to target engagement or mechanistic cellular changes)
Pharmacodynamic (PD) studies aim to connect the concentration of a drug in the body (pharmacokinetics) with its pharmacological effect. This is often achieved by monitoring biomarkers, which are measurable indicators of a biological or pathogenic process, or a response to a therapeutic intervention.
The choice of biomarker depends entirely on the pharmacological target of Benzamide, 3-fluoro-N-butyl-. For instance, if the compound were designed as an inhibitor of a specific enzyme, a relevant biomarker could be the measurement of that enzyme's activity in target tissues or the quantification of its substrate or product. If the target were a cell surface receptor, receptor occupancy measured by techniques like positron emission tomography (PET) could serve as a key biomarker. These studies are critical for establishing a PK/PD relationship, which helps in predicting a therapeutically effective dose.
Table 4: Hypothetical PK/PD Relationship for Benzamide, 3-fluoro-N-butyl- in a Rat Model (Assuming a CNS Target)
| Mean Plasma Concentration (ng/mL) | Target Receptor Occupancy (%) in Brain | Downstream Signaling Protein (pERK) Modulation (%) |
|---|---|---|
| 10 | 15% | -5% |
| 50 | 48% | -22% |
| 150 | 75% | -55% |
Species-Specific Differences in Benzamide, 3-fluoro-N-butyl- Metabolism and Disposition (preclinical species only)
Significant differences in drug metabolism and disposition can exist between preclinical species. These variations are often due to differences in the expression levels and catalytic activity of drug-metabolizing enzymes, particularly CYP isoforms. For example, certain CYP enzymes highly expressed in mice may have lower expression in rats, leading to different primary metabolic pathways or rates of clearance.
Understanding these differences is vital for selecting the most appropriate animal model for efficacy and toxicology studies and for accurately extrapolating data to predict human pharmacokinetics. Comparing the in vitro and in vivo metabolic profiles from different rodent species is a standard part of this assessment.
| Phase II Conjugation | Moderate Glucuronidation | Extensive Glucuronidation | Differences in excretion efficiency and potential for drug-drug interactions. |
Future Research Directions and Translational Perspectives for Benzamide, 3 Fluoro N Butyl Research Preclinical Focus
Elucidation of Novel Biological Activities
The biological profile of Benzamide (B126), 3-fluoro-N-butyl- remains largely uncharacterized. However, the known activities of its structural relatives, including N-butylbenzamide and various fluorinated benzamides, provide a logical starting point for investigation.
N-butylbenzamide has been noted for its potential neuroprotective and antitumor effects . Benzamide derivatives, more broadly, are recognized for a wide array of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties nanobioletters.comnih.gov. For instance, certain N-substituted benzamide derivatives have shown promising anti-proliferative activities against various cancer cell lines nih.govresearchgate.net. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties mdpi.com. Fluorinated benzamides have been investigated for their potential as anticancer agents and for other therapeutic applications nih.govnih.gov.
Future preclinical studies on Benzamide, 3-fluoro-N-butyl- should therefore encompass a broad screening approach to identify novel biological targets and therapeutic areas. High-throughput screening against diverse panels of receptors, enzymes, and cell lines could uncover unexpected activities.
Table 1: Potential Biological Activities of Benzamide, 3-fluoro-N-butyl- Based on Analog Studies
| Biological Activity | Rationale based on Analog Compounds | Potential Therapeutic Area |
| Anticancer | N-substituted benzamides show anti-proliferative effects nih.govresearchgate.net. Fluorination can enhance anticancer potential nih.govnih.gov. | Oncology |
| Neuroprotection | N-butyl-3-nitrobenzamide, a close analog, has demonstrated neuroprotective properties . | Neurology |
| Antimicrobial | Benzamide derivatives are known to possess antibacterial and antifungal properties nanobioletters.comnih.gov. | Infectious Diseases |
| Anti-inflammatory | The benzamide scaffold is present in compounds with anti-inflammatory activity nanobioletters.com. | Immunology |
Exploration of Synthetic Accessibility to Advanced Derivatives
The synthetic accessibility of a core scaffold is crucial for developing a robust structure-activity relationship (SAR) and optimizing lead compounds. The synthesis of Benzamide, 3-fluoro-N-butyl- can be achieved through standard amidation reactions, for example, by reacting 3-fluorobenzoyl chloride with n-butylamine.
The real potential lies in the ability to readily synthesize a library of advanced derivatives. The benzamide core offers multiple points for chemical modification. Future synthetic efforts should focus on:
Modification of the N-alkyl chain: Varying the length, branching, and introducing cyclic or functionalized moieties to the N-butyl group can probe the steric and electronic requirements of the binding pocket of potential biological targets.
Substitution on the phenyl ring: Introducing additional substituents on the 3-fluorophenyl ring can modulate the electronic properties and metabolic stability of the molecule.
Bioisosteric replacement: Replacing the benzamide core with other functionalities while maintaining key binding interactions can lead to derivatives with improved properties.
One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of diverse quinazolin-4(3H)-ones, which are related heterocyclic systems, suggesting that similar innovative synthetic approaches could be applied to generate a library of Benzamide, 3-fluoro-N-butyl- derivatives mdpi.com.
Integration of Multi-Omics Data in Preclinical Investigations
To gain a comprehensive understanding of the mechanism of action of Benzamide, 3-fluoro-N-butyl- and its future derivatives, the integration of multi-omics data is indispensable. A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a small molecule nih.gov.
In the context of preclinical research for this compound, a multi-omics strategy could be employed to:
Identify molecular targets: By analyzing changes in gene expression, protein levels, and metabolite profiles in treated cells or tissues, potential primary and secondary targets of the compound can be identified nih.govfrontlinegenomics.com.
Elucidate mechanisms of action: Multi-omics data can reveal the signaling pathways and biological processes that are perturbed by the compound, offering insights into its mechanism of action astrazeneca.com.
Discover biomarkers: Identifying molecular signatures associated with the compound's activity can lead to the discovery of biomarkers for predicting treatment response in future clinical settings frontlinegenomics.com.
Assess potential toxicity: Early assessment of off-target effects and toxicity can be achieved by analyzing the global molecular changes induced by the compound nih.gov.
While no specific multi-omics data exists for Benzamide, 3-fluoro-N-butyl-, the principles and workflows for such analyses in drug discovery are well-established and can be readily applied frontiersin.orgyoutube.com.
Development of Advanced Computational Models for Benzamide, 3-fluoro-N-butyl- Analogs
Computational modeling plays a pivotal role in modern drug discovery by accelerating the design-synthesize-test cycle. For Benzamide, 3-fluoro-N-butyl- and its analogs, several computational approaches can be leveraged:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of benzamide derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds and guide the prioritization of synthetic efforts nih.govjddtonline.infonih.gov.
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of Benzamide, 3-fluoro-N-butyl- and its analogs to the target's active site. This can provide insights into the key molecular interactions and guide the design of more potent inhibitors nih.govnih.govniscpr.res.in.
Pharmacophore Modeling: Based on a set of active benzamide analogs, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds nih.gov.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process nih.gov.
The application of these computational tools will be instrumental in the rational design and optimization of advanced Benzamide, 3-fluoro-N-butyl- derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3-fluoro-N-butyl-benzamide, and what reagents/conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves nucleophilic substitution or amidation reactions. For fluorinated benzamides, common reagents include 3-fluorobenzoyl chloride and butylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like THF or DCM. Catalytic bases (e.g., triethylamine) enhance reactivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination or side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity .
Q. How can structural characterization of 3-fluoro-N-butyl-benzamide be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- NMR : and NMR confirm fluorine substitution at the 3-position and butyl chain attachment. NMR resolves carbonyl (C=O) and aromatic signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak) and isotopic patterns for fluorine .
- FTIR : Bands at ~1650 cm (amide C=O) and ~1250 cm (C-F) confirm functional groups .
Q. What are the common side products in fluorinated benzamide synthesis, and how are they mitigated?
- Common Issues :
- Over-fluorination : Occurs with excess fluorinating agents (e.g., Selectfluor). Mitigated by stoichiometric control and low-temperature conditions .
- Hydrolysis of Amide Bond : Avoid aqueous workup at high pH; use mild acidic/buffered solutions during extraction .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular packing of 3-fluoro-N-butyl-benzamide?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXTL or Olex2 software processes data .
- Structure Refinement : SHELXL refines hydrogen bonding (e.g., N-H···O interactions) and van der Waals contacts. Mercury software visualizes packing motifs and void spaces .
Q. What computational methods predict the thermodynamic stability and reactivity of 3-fluoro-N-butyl-benzamide?
- Modeling Approaches :
- DFT Calculations : Gaussian or ORCA software calculates Gibbs free energy (ΔG) for fluorination steps. B3LYP/6-31G(d) basis set balances accuracy and computational cost .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO interactions) on conformational flexibility .
- Validation : Compare computed NMR shifts with experimental data to validate models .
Q. How do contradictory bioactivity results arise in fluorobenzamide studies, and how can experimental design address them?
- Sources of Discrepancy :
- Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates may inhibit enzymes. Purity ≥95% (HPLC) is critical .
- Solubility Variability : Use standardized DMSO stock solutions (e.g., 10 mM) with controls for solvent effects in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
